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For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the clinical development of

inarigivir for the treatment of Hepatitis B Virus (HBV) was discontinued by Spring Bank

Pharmaceuticals in January 2020. This decision was made following a patient death in the

Phase IIb CATALYST trial, citing the need to ensure patient safety due to unexpected serious

adverse events.[1]

Executive Summary
Inarigivir (formerly SB 9200) is an investigational dinucleotide antiviral drug designed to

function as an immunomodulator. Its primary mechanism of action involves the activation of the

innate immune system through the agonism of two key intracellular pattern recognition

receptors: Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization

Domain-containing protein 2 (NOD2). This dual agonism triggers downstream signaling

cascades, leading to the production of interferons and other cytokines, thereby inducing an

antiviral state. Inarigivir has demonstrated antiviral activity against both Hepatitis C Virus

(HCV) and Hepatitis B Virus (HBV) in preclinical and clinical studies. This document provides a

comprehensive technical overview of inarigivir, including its mechanism of action, quantitative

antiviral activity, and the methodologies used in its evaluation.
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Inarigivir is a first-in-class oral modulator of the innate immune system.[2] Its antiviral effects

are primarily mediated through the activation of RIG-I and NOD2.[2][3][4][5][6]

RIG-I Activation: As a RIG-I agonist, inarigivir mimics viral RNA, a pathogen-associated

molecular pattern (PAMP). This binding initiates a conformational change in RIG-I, leading to

its activation. Activated RIG-I then interacts with the mitochondrial antiviral-signaling protein

(MAVS), triggering a downstream signaling cascade that culminates in the phosphorylation

and nuclear translocation of interferon regulatory factors (IRFs), primarily IRF3 and IRF7.

These transcription factors then drive the expression of type I and type III interferons (IFN-α/

β and IFN-λ), which are crucial for establishing an antiviral state in the host cell and

neighboring cells.[7]

NOD2 Activation: Inarigivir also activates NOD2, another intracellular sensor of microbial

components. While the precise mechanism of NOD2 activation by inarigivir is not fully

elucidated, it is known to contribute to the overall inflammatory and antiviral response.

Activation of NOD2 typically leads to the recruitment of the receptor-interacting

serine/threonine-protein kinase 2 (RIPK2), which in turn activates the nuclear factor-kappa B

(NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This results in the

production of pro-inflammatory cytokines and chemokines that further contribute to the

antiviral immune response.

Dual Mechanism against HBV: In the context of HBV infection, inarigivir has been described

as having a dual mechanism of action.[8] It not only stimulates the production of interferons

to trigger a broad antiviral immune response but also appears to directly interfere with HBV

replication at the level of RNA packaging (encapsidation) and reverse transcription.[8]

Signaling Pathways
The signaling pathways activated by inarigivir are central to its immunomodulatory and

antiviral effects.
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Caption: RIG-I signaling pathway activated by Inarigivir.
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Caption: NOD2 signaling pathway activated by Inarigivir.

Quantitative Data
The antiviral activity of inarigivir has been quantified in both in vitro and in vivo studies.

In Vitro Antiviral Activity
Virus Genotype

Assay
System

EC50 (µM) EC90 (µM) Reference

HCV 1a Replicon 2.2 8.0 [2][3][6]

HCV 1b Replicon 1.0 6.0 [2][3][6]
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Clinical Efficacy in Chronic Hepatitis B (ACHIEVE Trial)
The Phase 2 ACHIEVE trial evaluated ascending doses of inarigivir monotherapy for 12

weeks in treatment-naïve patients with chronic HBV, followed by 12 weeks of tenofovir

disoproxil fumarate (TDF).[8][9]

Inarigivir Dose

Mean
Reduction in
HBV DNA
(log10 IU/mL)
at Week 12

Mean Change
in HBV RNA
from Baseline
at Week 12

Mean Change
in HBsAg from
Baseline at
Week 12

Reference

25 mg 0.6116 -0.3856 -0.0956 [9]

50 mg
Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

100 mg
Not explicitly

stated
-0.5794 -0.1818 [9]

200 mg 1.5774
Not explicitly

stated

Not explicitly

stated
[9]

Placebo 0.0352 -0.1474 +0.0026 [9]

Pharmacokinetics
Detailed pharmacokinetic data for inarigivir in humans, such as Cmax, Tmax, and half-life, are

not extensively available in the public domain, likely due to the cessation of its clinical

development.

Experimental Protocols
The following sections describe the general methodologies for the key experiments used to

evaluate the efficacy of inarigivir. The specific parameters for the inarigivir studies are not

publicly available.
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The in vitro anti-HCV activity of inarigivir was assessed using HCV replicon systems.

Objective: To determine the concentration of the drug that inhibits 50% (EC50) and 90%

(EC90) of HCV RNA replication.

General Protocol:

Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of the

desired genotype (e.g., 1a or 1b) are cultured under standard conditions. These replicons

often contain a reporter gene, such as luciferase, for ease of quantification.

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions

of inarigivir. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor)

are included.

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV

replication and the effect of the compound to manifest.

Quantification of Replication: HCV RNA replication is quantified by measuring the reporter

gene activity (e.g., luminescence for luciferase).

Data Analysis: The reporter signal is normalized to cell viability (often measured in parallel

using an assay like MTT or CellTiter-Glo) to account for any cytotoxic effects of the

compound. The EC50 and EC90 values are then calculated by fitting the dose-response data

to a sigmoidal curve.
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Caption: General workflow for an HCV replicon assay.

HBV DNA Quantification
Quantitative real-time polymerase chain reaction (qPCR) is the standard method for measuring

HBV DNA levels in patient serum.

Objective: To quantify the amount of HBV DNA in clinical samples to assess viral load.
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General Protocol:

Sample Collection: Whole blood is collected from patients, and serum is separated.

DNA Extraction: Viral DNA is extracted from the serum samples using a commercial kit.

qPCR Reaction Setup: A qPCR master mix is prepared containing a DNA polymerase,

dNTPs, and primers and probes specific to a conserved region of the HBV genome. The

extracted DNA is added to the reaction mix.

Real-Time PCR: The reaction is run on a real-time PCR instrument. The instrument monitors

the fluorescence signal generated during the amplification of the target DNA in real-time.

Quantification: A standard curve is generated using known concentrations of HBV DNA. The

viral load in the patient samples is determined by comparing their amplification data to the

standard curve.
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Caption: General workflow for HBV DNA quantification by qPCR.

HBsAg ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the level of Hepatitis B

surface antigen (HBsAg) in patient serum.
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Objective: To measure the concentration of HBsAg in clinical samples as a marker of viral

protein production.

General Protocol:

Plate Coating: Microtiter plates are coated with a capture antibody specific for HBsAg.

Sample Addition: Patient serum samples and standards with known HBsAg concentrations

are added to the wells.

Incubation: The plate is incubated to allow HBsAg in the samples to bind to the capture

antibody.

Washing: The plate is washed to remove unbound components.

Detection Antibody: A detection antibody, also specific for HBsAg and conjugated to an

enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.

Incubation and Washing: The plate is incubated again to allow the detection antibody to bind

to the captured HBsAg, followed by another wash step.

Substrate Addition: A substrate for the enzyme is added, which results in a color change.

Measurement: The absorbance of the color is measured using a microplate reader.

Quantification: The concentration of HBsAg in the patient samples is determined by

comparing their absorbance values to the standard curve.

Conclusion
Inarigivir is a dinucleotide antiviral drug that showed promise as a novel immunomodulatory

agent for the treatment of chronic viral infections, particularly HBV and HCV. Its mechanism of

action, centered on the activation of the RIG-I and NOD2 pathways, represents a distinct

approach to antiviral therapy by harnessing the host's innate immune system. While its

development for HBV was halted due to safety concerns, the data gathered from its preclinical

and clinical evaluation provide valuable insights into the potential of innate immune agonists in

antiviral drug development. The information presented in this technical guide summarizes the

key scientific and clinical findings related to inarigivir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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